Monoethyl fumarate is an organic compound classified under fumarates, which are esters derived from fumaric acid. It is recognized for its potential therapeutic applications, particularly in the treatment of various diseases, including psoriasis and multiple sclerosis. The compound has gained attention in scientific research due to its role in modifying cellular responses and its use in the development of molecularly imprinted polymers.
Monoethyl fumarate is synthesized from fumaric acid through esterification with ethanol. It belongs to the class of compounds known as fumarates, which are characterized by a double bond between two carbon atoms and a carboxylic acid functional group. This compound is often studied alongside other fumarates, such as dimethyl fumarate, due to their similar chemical properties and biological activities.
The synthesis of monoethyl fumarate typically involves the following methods:
The esterification reaction typically requires heating under reflux conditions to ensure complete conversion of reactants to products. The reaction's efficiency can be influenced by factors such as temperature, reaction time, and the concentration of the catalyst.
Monoethyl fumarate participates in various chemical reactions typical of esters, including:
The mechanism of action for monoethyl fumarate primarily involves its ability to modulate cellular pathways associated with oxidative stress and inflammation. Research indicates that it activates nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates antioxidant responses . This activation leads to increased expression of genes involved in detoxification and cellular protection against oxidative damage.
Monoethyl fumarate has several scientific applications:
Monoethyl fumarate (MEF) exerts its primary cytoprotective effects through targeted engagement with the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling axis. This pathway represents the principal cellular defense mechanism against oxidative and electrophilic stressors. Under basal conditions, KEAP1 functions as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase complex, facilitating continuous proteasomal degradation of NRF2. MEF disrupts this regulatory system through covalent modification of critical cysteine sensors within KEAP1, enabling NRF2 accumulation and subsequent translocation to the nucleus [1] [5].
Mass spectrometry analyses reveal that MEF exhibits distinct cysteine modification preferences within KEAP1 compared to dimethyl fumarate (DMF). While both compounds are electrophilic fumaric acid esters capable of Michael addition reactions with cysteine thiols, MEF demonstrates reduced overall KEAP1 modification intensity and altered residue specificity. DMF robustly modifies multiple cysteine residues—including C151 (within the BTB domain), C273, and C288 (within the Kelch domain)—effectively disrupting KEAP1's ability to target NRF2 for degradation. In contrast, MEF primarily targets C151 and C171 within the BTB domain, with significantly lower modification efficiency at Kelch domain cysteines [4] [5].
Table 1: Comparative KEAP1 Cysteine Modification by Fumarate Esters
Cysteine Residue | KEAP1 Domain | DMF Modification Intensity | MEF Modification Intensity | Functional Consequence |
---|---|---|---|---|
C151 | BTB | ++++ | ++ | Disrupts KEAP1-Cul3 interaction |
C171 | BTB | +++ | + | Affects structural stability |
C273 | Kelch | ++++ | +/- | Impairs NRF2 binding |
C288 | Kelch | +++ | - | Impairs NRF2 binding |
C77 | BTB | + | - | Unknown function |
Modification intensity scale: - (undetectable); +/- (minimal); + (low); ++ (moderate); +++ (strong); ++++ (very strong) [1] [4] [5]
The structural basis for this differential modification profile was elucidated through X-ray crystallography studies of the KEAP1 BTB domain. MEF adduction induces distinct conformational changes compared to DMF, resulting in altered thermal stability without complete structural disruption. This suggests that despite partial KEAP1 modification, MEF sufficiently disrupts the KEAP1-Cullin3 interaction to permit NRF2 stabilization and nuclear accumulation [5].
Following liberation from KEAP1, NRF2 translocates to the nucleus and forms heterodimers with small musculoaponeurotic fibrosarcoma proteins. This complex binds to antioxidant response elements (ARE) in the promoter regions of cytoprotective genes. MEF treatment in human astrocytes and hepatoma cells induces dose-dependent nuclear accumulation of NRF2 and subsequent transcriptional upregulation of classical ARE-driven genes, including:
Table 2: Temporal Pattern of Antioxidant Gene Expression Following MEF Treatment
Gene Target | 3h Fold Induction | 6h Fold Induction | 24h Fold Induction | Primary Function |
---|---|---|---|---|
HMOX1 | 4.2 | 15.7 | 8.9 | Heme catabolism/iron homeostasis |
NQO1 | 2.1 | 5.3 | 18.6 | Quinone detoxification |
OSGIN1 | 28.5 | 35.2 | 12.4 | Growth regulation/stress response |
GCLM | 3.8 | 8.7 | 14.2 | Glutathione biosynthesis |
Data derived from qRT-PCR analysis in human spinal cord astrocytes treated with 30μM MEF [3] [7]
Notably, MEF induces a unique transcriptional profile characterized by rapid and potent upregulation of oxidative stress-induced growth inhibitor 1 (OSGIN1), which peaks earlier than classical antioxidant genes. OSGIN1 induction has been mechanistically linked to p53-mediated cell cycle modulation and enhanced cellular resilience against subsequent oxidative challenges. This temporal pattern of gene induction differs significantly from that observed with DMF, which produces more sustained upregulation of traditional antioxidant genes [7].
MEF demonstrates distinctive effects on cellular glutathione dynamics that differ fundamentally from its dimethyl ester counterpart. Glutathione serves as the primary cellular thiol antioxidant and functions as a critical redox buffer. Unlike dimethyl fumarate, which causes rapid glutathione depletion, MEF engages glutathione metabolism through alternative mechanisms that preserve acute antioxidant capacity while enhancing long-term redox resilience [2] [4] [6].
High-resolution kinetic studies in hepatic and neural cell lines demonstrate that MEF does not induce significant acute glutathione depletion, in stark contrast to dimethyl fumarate. When administered at pharmacologically relevant concentrations (50-100μM), dimethyl fumarate causes immediate (within 30 minutes), concentration-dependent reduction in reduced glutathione levels by 40-60%, reflecting direct conjugation through Michael addition. This acute depletion is followed by a rebound increase above baseline at 24 hours due to compensatory biosynthesis.
MEF exhibits a fundamentally different pattern:
This differential effect stems from MEF's lower electrophilicity and altered membrane permeability. As a monoester, MEF exists predominantly in an ionized state at physiological pH, reducing its reactivity toward intracellular glutathione. Additionally, MEF may be metabolized through alternative pathways that minimize direct glutathione conjugation. The absence of acute glutathione depletion preserves cellular redox homeostasis during initial exposure, while the delayed increase reflects NRF2-mediated transcriptional upregulation of glutathione biosynthesis enzymes, including glutamate-cysteine ligase and glutathione synthetase [4] [6].
MEF confers significant protection against mitochondrial oxidative damage through both glutathione-dependent and independent mechanisms. In primary human astrocytes subjected to hydrogen peroxide challenge, MEF pretreatment enhances mitochondrial resilience by 60-75% compared to untreated controls. This protection is mediated through a multi-faceted approach:
Enhanced Glutathione Recycling: MEF upregulates glutathione reductase (GSR) and glucose-6-phosphate dehydrogenase expression, increasing NADPH availability for glutathione regeneration. This enhances the reduced glutathione-to-oxidized glutathione ratio specifically within mitochondrial compartments [7].
Mitochondrial Biogenesis: Through NRF2-mediated upregulation of nuclear respiratory factor 1, MEF promotes mitochondrial biogenesis, increasing functional mitochondrial mass by 25-40% in neuronal cell types. This provides greater reserve capacity during oxidative challenge [9].
Heme Oxygenase 1 Induction: MEF potently induces HMOX1 expression, increasing biliverdin/bilirubin production. These breakdown products function as potent mitochondrial-targeted antioxidants, scavenging peroxyl radicals at nanomolar concentrations [3] [9].
The mitochondrial protective effects are demonstrated in retinal ischemia-reperfusion models, where MEF administration preserves mitochondrial membrane potential and reduces superoxide production by 70% in retinal ganglion cells. This protection is strictly NRF2-dependent, as evidenced by complete abrogation in NRF2 knockout mice [9]. Furthermore, MEF enhances the reduced glutathione-to-oxidized glutathione ratio specifically within mitochondrial subcompartments by 2.3-fold, creating a reducing environment favorable for maintenance of electron transport chain function under oxidative conditions [7].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: